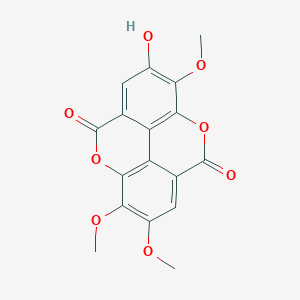2,3,8-Tri-O-methylellagic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Combretum caffrum, commonly known as the Cape bushwillow, is a tree native to South Africa. While traditionally used in Zulu culture for various purposes, it has garnered significant scientific interest in recent decades due to the presence of a promising anti-cancer compound called Combretastatin A-4 (CA-4) [].
Combretastatin A-4 and its mechanism of action
CA-4 is a naturally occurring stilbene found in the bark of Combretum caffrum []. Extensive research has been conducted to understand its potential as an anti-cancer agent. Studies have shown that CA-4 disrupts the microtubule network within cancer cells, which plays a crucial role in cell division and migration. By binding to tubulin, a key component of microtubules, CA-4 prevents their proper formation and function, ultimately leading to cell death [].
Preclinical studies and future directions
Preclinical studies using various cancer cell lines have demonstrated promising results with CA-4 exhibiting significant anti-tumor activity []. However, further research is necessary to translate these findings into effective clinical applications. Challenges such as optimizing drug delivery and mitigating potential side effects require further investigation [].
2,3,8-Tri-O-methylellagic acid is a methoxylated derivative of ellagic acid, characterized by the presence of three methoxy groups at positions 2, 3, and 8 of the ellagic acid structure. This compound is notable for its enhanced biological activities compared to its parent compound, ellagic acid. It has been identified in various plant species, including Castanopsis fissa and Cleidion brevipetiolatum, and is recognized for its potential health benefits due to its antioxidant properties .
The chemical reactivity of 2,3,8-Tri-O-methylellagic acid primarily involves nucleophilic substitutions and electrophilic reactions typical of phenolic compounds. The methoxy groups enhance the compound's stability and influence its reactivity. It can undergo hydrolysis to regenerate ellagic acid under acidic or basic conditions. Additionally, it can participate in various coupling reactions to form more complex structures, which are often explored in synthetic organic chemistry .
2,3,8-Tri-O-methylellagic acid exhibits significant biological activity, being reported as up to 50 times more active than ellagic acid itself. Its biological properties include:
- Antioxidant Activity: It scavenges free radicals and protects cells from oxidative stress.
- Anticancer Properties: Studies suggest that it may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Anti-inflammatory Effects: It has been shown to reduce inflammation markers in vitro and in vivo .
The synthesis of 2,3,8-Tri-O-methylellagic acid can be achieved through several methods:
- Total Synthesis from Gallic Acid: A notable method involves the complete synthesis starting from gallic acid, employing multiple steps to construct the desired methoxylated structure .
- Enzymatic Conversion: Natural ellagic acid derivatives can be enzymatically converted into 2,3,8-Tri-O-methylellagic acid, providing a more sustainable route for synthesis .
- Chemical Methoxylation: Direct chemical methods involving methylation reactions using reagents like dimethyl sulfate or methyl iodide can also yield this compound .
2,3,8-Tri-O-methylellagic acid has several applications across various fields:
- Nutraceuticals: Due to its potent antioxidant properties, it is used in dietary supplements aimed at promoting health and preventing diseases.
- Pharmaceuticals: Its anticancer and anti-inflammatory activities make it a candidate for drug development.
- Cosmetics: The compound is increasingly incorporated into skincare products for its protective effects against skin aging caused by oxidative stress .
Similar compounds to 2,3,8-Tri-O-methylellagic acid include:
- Ellagic Acid: The parent compound with lesser biological activity.
- 3,3′-Di-O-methylellagic Acid: Another methoxylated derivative with different substitution patterns that may exhibit varied biological effects.
- Gallic Acid: A precursor that shares some structural features but lacks the extensive biological activity attributed to methoxylation.
| Compound | Structure Features | Biological Activity |
|---|---|---|
| Ellagic Acid | No methoxy groups | Antioxidant but less potent |
| 3,3′-Di-O-methylellagic Acid | Two methoxy groups | Moderate activity |
| Gallic Acid | No methoxy groups | Antioxidant but less effective |
| 2,3,8-Tri-O-methylellagic Acid | Three methoxy groups | Highly active (50x more than ellagic acid) |
The unique presence of three methoxy groups in 2,3,8-Tri-O-methylellagic acid significantly enhances its biological activity compared to these similar compounds. This structural modification not only improves stability but also augments its interaction with various biological targets.








